molecular formula C18H20N2O5 B11554435 N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide

N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide

Cat. No.: B11554435
M. Wt: 344.4 g/mol
InChI Key: ATABETAPFLUVDO-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a hydrazide group, a phenyl ring with methoxy and hydroxy substituents, and a methylphenoxy group. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with 2-(3-methylphenoxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The methoxy and hydroxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.

Major Products

    Oxidation: Produces corresponding oxides and quinones.

    Reduction: Yields amines and other reduced derivatives.

    Substitution: Forms substituted phenyl derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the phenyl ring with methoxy and hydroxy substituents can participate in electron transfer reactions, contributing to its biological activity. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and hydroxy groups on the phenyl ring, along with the hydrazide and methylphenoxy groups, allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C18H20N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C18H20N2O5/c1-12-5-4-6-14(7-12)25-11-17(21)20-19-10-13-8-15(23-2)18(22)16(9-13)24-3/h4-10,22H,11H2,1-3H3,(H,20,21)/b19-10+

InChI Key

ATABETAPFLUVDO-VXLYETTFSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)O)OC

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=C(C(=C2)OC)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.